5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid
CAS No.: 165947-48-8
Cat. No.: VC20935233
Molecular Formula: C13H17NO4S
Molecular Weight: 283.35 g/mol
* For research use only. Not for human or veterinary use.
![5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid - 165947-48-8](/images/no_structure.jpg)
CAS No. | 165947-48-8 |
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Molecular Formula | C13H17NO4S |
Molecular Weight | 283.35 g/mol |
IUPAC Name | 5-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine-2-carboxylic acid |
Standard InChI | InChI=1S/C13H17NO4S/c1-13(2,3)18-12(17)14-5-4-9-8(7-14)6-10(19-9)11(15)16/h6H,4-5,7H2,1-3H3,(H,15,16) |
Standard InChI Key | VYACEHZLOWZZEV-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(S2)C(=O)O |
Canonical SMILES | CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(S2)C(=O)O |
5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid is a compound of significant interest in the field of organic chemistry and medicinal chemistry. It is characterized by its unique structure which includes a thieno[3,2-c]pyridine core and a tert-butoxycarbonyl (Boc) protective group. This compound has potential applications in drug development and synthesis due to its structural properties.
Synthesis and Reaction Pathways
The synthesis of 5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid can be achieved through several methodologies involving the construction of the thieno ring and subsequent functionalization.
Synthetic Routes
Common synthetic approaches include:
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Cyclization Reactions: Utilizing precursors that allow for the formation of the thieno ring through cyclization reactions.
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Functional Group Transformations: The introduction of the Boc group typically involves reactions with tert-butyl chloroformate in the presence of a base.
Key Reactions
The following reactions are critical for synthesizing this compound:
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Formation of the Thieno Ring: This can be done via cyclization methods that involve sulfur-containing compounds.
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Boc Protection: The addition of the Boc group is crucial for protecting the amine functionality during further synthetic steps.
Applications in Medicinal Chemistry
5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid has potential applications in various therapeutic areas due to its structural features.
Potential Therapeutic Uses
Research indicates that compounds with similar structures may exhibit:
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Antimicrobial Activity: Compounds derived from thieno rings often show promising antimicrobial properties.
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Anticancer Properties: Some derivatives have been studied for their ability to inhibit cancer cell proliferation.
Research Findings
Recent studies have explored the biological activities of similar compounds:
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